molecular formula C13H10N2O4S2 B11621847 (5E)-5-(2-hydroxy-3-nitrobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(2-hydroxy-3-nitrobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11621847
M. Wt: 322.4 g/mol
InChI Key: GBVNIERPTKVKGH-JXMROGBWSA-N
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Description

“(5E)-5-(2-hydroxy-3-nitrobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” is a mouthful, but let’s break it down This compound belongs to the class of thiazolidinones, which are five-membered heterocyclic compounds containing a thiazolidine ring

    Chemical Formula: CHNOS

    IUPAC Name: this compound

Preparation Methods

Synthetic Routes

Several synthetic routes exist for this compound. One common method involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with 2-amino-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one. The reaction proceeds via an imine intermediate, followed by cyclization to form the thiazolidinone ring.

Reaction Conditions

The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or methanol). Acidic or basic catalysts may be employed to facilitate the condensation. Isolation and purification steps yield the final product.

Industrial Production

While not widely produced industrially, research laboratories synthesize this compound for further investigation.

Chemical Reactions Analysis

Reactivity

    Oxidation: The nitro group can undergo reduction to an amino group.

    Substitution: The thiazolidinone ring may undergo nucleophilic substitution reactions.

    Addition: The enone moiety can participate in Michael addition reactions.

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH) or hydrogenation catalysts.

    Substitution: Alkyl halides or nucleophiles (e.g., amines).

    Addition: Nucleophiles (e.g., thiols, amines).

Major Products

  • Reduction: Amino derivative.
  • Substitution: Alkylated or substituted thiazolidinone.
  • Addition: Adducts with nucleophiles.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential antimicrobial, anti-inflammatory, and anticancer properties.

    Chemistry: Used as a building block for other thiazolidinone derivatives.

    Industry: Limited industrial applications due to its specialized nature.

Mechanism of Action

The exact mechanism remains under investigation. its potential targets include enzymes involved in inflammation, cell proliferation, and redox regulation. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While there are related thiazolidinones, this compound’s unique combination of a nitrobenzylidene group, thiazolidinone ring, and enone functionality sets it apart.

Similar Compounds

  • Thiazolidinones with different substituents on the benzylidene or thiazolidinone ring.

Properties

Molecular Formula

C13H10N2O4S2

Molecular Weight

322.4 g/mol

IUPAC Name

(5E)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H10N2O4S2/c1-2-6-14-12(17)10(21-13(14)20)7-8-4-3-5-9(11(8)16)15(18)19/h2-5,7,16H,1,6H2/b10-7+

InChI Key

GBVNIERPTKVKGH-JXMROGBWSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=C(C(=CC=C2)[N+](=O)[O-])O)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=C(C(=CC=C2)[N+](=O)[O-])O)SC1=S

Origin of Product

United States

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